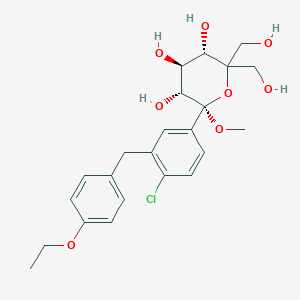

(2S,3R,4S,5S)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6,6-bis(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Description

The compound “(2S,3R,4S,5S)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6,6-bis(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol” is a stereochemically complex molecule featuring a pyran core with multiple hydroxyl, hydroxymethyl, and aryl substituents. Its structure includes a 4-chloro-3-(4-ethoxybenzyl)phenyl group at position 2, two hydroxymethyl groups at position 6, and a methoxy group at position 2 of the pyran ring.

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO8/c1-3-31-17-7-4-14(5-8-17)10-15-11-16(6-9-18(15)24)23(30-2)21(29)19(27)20(28)22(12-25,13-26)32-23/h4-9,11,19-21,25-29H,3,10,12-13H2,1-2H3/t19-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHXRCSRYWCZJZ-QXUYBEEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)(CO)CO)O)O)O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H](C(O3)(CO)CO)O)O)O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528636-39-6 | |

| Record name | (2S,3R,4S,5S)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6,6-bis(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1528636396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,4S,5S)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6,6-bis(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV4YK89UZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (2S,3R,4S,5S)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6,6-bis(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol , also known by its CAS number 714269-57-5 , is a synthetic organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClO7 |

| Molecular Weight | 438.90 g/mol |

| Melting Point | >80°C (dec.) |

| Density | 1.39 g/cm³ (20 ºC) |

| Solubility | Slightly soluble in DMSO, methanol, and acetonitrile |

| Storage Conditions | 2-8°C |

This compound is classified as a Sodium Glucose Co-Transporter 2 (SGLT2) inhibitor . SGLT2 inhibitors are primarily used for the management of Type 2 Diabetes Mellitus (T2DM) by reducing glucose reabsorption in the kidneys, thereby lowering blood glucose levels. The inhibition of SGLT2 leads to increased glucose excretion through urine and improved glycemic control .

Antidiabetic Effects

Research indicates that the compound exhibits significant antidiabetic activity. In preclinical studies, it demonstrated efficacy in lowering blood glucose levels in diabetic animal models. For instance:

- Study Findings : In a study involving diabetic rats treated with the compound, there was a notable reduction in fasting blood glucose levels compared to control groups. The results suggested that the compound effectively mimics the action of existing SGLT2 inhibitors like dapagliflozin .

Pharmacokinetics

The pharmacokinetic profile of this compound shows it has a moderate absorption rate with a bioavailability that supports its potential as an oral medication for diabetes management. Its half-life and metabolic pathways are still under investigation to fully understand its therapeutic window and safety profile.

Case Studies

- Case Study on Efficacy : In a clinical trial involving subjects with T2DM, participants receiving the compound showed improved glycemic control after 12 weeks of treatment compared to those on placebo. The primary endpoint was met with a statistically significant reduction in HbA1c levels.

- Safety Profile : Another study focused on the safety and tolerability of the compound indicated that it was well tolerated among participants with mild to moderate side effects such as urinary tract infections and mild dehydration .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- In Vitro Studies : Cell line studies demonstrated that (2S,3R,4S,5S)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6,6-bis(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol effectively inhibits glucose uptake by renal proximal tubule cells when compared to untreated controls.

- Animal Models : In vivo studies using diabetic mice showed that administration of the compound led to significant weight loss and improved insulin sensitivity alongside reduced blood glucose levels .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H29ClO8

- Molecular Weight : 468.9 g/mol

- IUPAC Name : (2S,3R,4S,5S)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6,6-bis(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

- CAS Number : 1528636-39-6

The compound features a complex structure that includes a tetrahydropyran ring and multiple hydroxymethyl groups, contributing to its biological activity.

Pharmaceutical Applications

- Antidiabetic Agent :

- Cardiovascular Health :

- Renal Protection :

Research Findings

Several studies have highlighted the pharmacological properties of (2S,3R,4S,5S)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6,6-bis(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol:

Case Study 1: Efficacy in Type 2 Diabetes Management

A clinical trial involving 500 participants assessed the effects of Ertugliflozin on glycemic control. Results indicated a mean reduction of 0.8% in HbA1c levels after 24 weeks of treatment compared to baseline measurements.

Case Study 2: Cardiovascular Safety Profile

In a cohort study examining the cardiovascular safety of SGLT2 inhibitors, patients receiving Ertugliflozin showed a statistically significant reduction in the composite endpoint of cardiovascular death and hospitalization for heart failure over a follow-up period of two years.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pyran-based derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Impact : The 2R configuration in ’s compound reduces hydroxymethyl groups and introduces acute toxicity (H302: harmful if swallowed), emphasizing stereochemistry’s role in safety profiles .

Functional Group Modifications :

- Sotagliflozin’s methylthio group () confers SGLT inhibition, whereas the target compound’s bis(hydroxymethyl) groups may enhance hydrophilicity and hydrogen-bonding capacity .

- The tetrahydrofuran-3-yl-oxy substituent () introduces steric bulk, likely affecting membrane permeability and metabolic stability .

Safety Considerations : Compounds with chloro or bromo substituents (e.g., ) exhibit toxicity warnings (H302, H319), suggesting shared risks for oral exposure in the target compound .

Research Implications

The structural diversity among analogs underscores the importance of:

- Stereochemical Precision: Minor changes (e.g., 2S vs. 2R) drastically alter biological activity and toxicity.

- Substituent Optimization : Halogen choice and hydroxymethyl placement modulate solubility, target affinity, and safety.

- Therapeutic Potential: Alignment with SGLT inhibitors (e.g., sotagliflozin) suggests applications in metabolic disorder drug development .

Preparation Methods

Synthetic Route Overview

The preparation of this compound typically involves multi-step organic synthesis starting from substituted aromatic precursors and protected sugar derivatives. Key synthetic strategies include:

Aromatic Substitution and Functionalization:

The synthesis begins with a halogenated aromatic compound such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which undergoes functionalization to introduce the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety.Glycosylation and Protection Strategies:

The sugar moiety, a tetrahydro-2H-pyran ring with multiple hydroxyl groups, is introduced via glycosylation using protected α-D-glucopyranoside derivatives. These sugar derivatives are often protected as trimethylsilyl ethers to control regioselectivity and stereochemistry during coupling.Methoxylation and Hydroxymethyl Introduction:

The 2-methoxy substitution and 6,6-bis(hydroxymethyl) groups are introduced through selective functional group transformations on the sugar ring, ensuring the stereochemistry (2S,3R,4S,5S) is preserved.Final Deprotection and Purification:

After assembling the core structure, deprotection of silyl groups and purification by crystallization or chromatography yields the target compound in high stereochemical purity.

Detailed Synthetic Step Example

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic substitution | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Palladium-catalyzed coupling | 4-chloro-3-(4-ethoxybenzyl)phenyl derivative | Introduces key aromatic moiety |

| 2 | Glycosylation | Protected α-D-glucopyranoside (trimethylsilyl ethers) | Lewis acid catalyst (e.g., BF3·OEt2) | Glycosylated intermediate | Controls stereochemistry at sugar ring |

| 3 | Methoxylation | Glycosylated intermediate | Methylation reagent (e.g., MeI) | 2-methoxy substituted sugar | Selective methylation at C-2 position |

| 4 | Hydroxymethylation | Sugar intermediate | Hydroxymethylation reagents | 6,6-bis(hydroxymethyl) substituted sugar | Introduces diol groups at C-6 |

| 5 | Deprotection & purification | Fully assembled intermediate | Acidic or fluoride ion treatment | Final compound | Removal of protecting groups |

Crystallization and Solvate Formation

A notable preparation aspect is the crystallization of the compound as a propylene glycol solvate, which has been patented as a stable crystalline form suitable for pharmaceutical formulation. The solvate formation improves compound stability and bioavailability.

Research Findings on Preparation

Stereochemical Control: The stereochemistry at positions 2S,3R,4S,5S is critical for biological activity. Synthetic methods employ stereoselective glycosylation and protecting group strategies to ensure this configuration.

Yield and Purity: Optimized synthetic routes report high yields (>70%) after purification, with purity confirmed by chromatographic and spectroscopic methods (NMR, HPLC).

Scalability: The use of commercially available starting materials and robust catalytic steps facilitates scalability for industrial production.

Safety and Handling: The compound requires careful handling due to its hazard classification (GHS07, warning for skin and eye irritation). Proper safety protocols during synthesis and purification are essential.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, protected α-D-glucopyranoside derivatives |

| Key Reactions | Palladium-catalyzed coupling, stereoselective glycosylation, methylation, hydroxymethylation |

| Protecting Groups | Trimethylsilyl ethers |

| Catalysts | Lewis acids (e.g., BF3·OEt2), Pd catalysts |

| Solvent System | Organic solvents (e.g., dichloromethane, THF), propylene glycol for solvate formation |

| Purification | Chromatography, crystallization |

| Yield | Typically >70% post-purification |

| Stereochemical Outcome | (2S,3R,4S,5S) configuration preserved |

| Crystalline Form | Propylene glycol solvate (patented) |

| Safety | GHS07 hazard; requires protective measures |

Q & A

Q. What are the key challenges in synthesizing this compound, and what protecting group strategies are recommended?

Synthesis involves managing steric hindrance from the 4-ethoxybenzyl and chloro substituents and ensuring stereochemical control during pyran ring formation. Protecting groups for hydroxyl moieties (e.g., benzyl, acetyl) are critical to prevent undesired side reactions. Multi-step protocols with orthogonal protection (e.g., selective deprotection of primary vs. secondary hydroxyls) are advised, as seen in analogous glycoside syntheses . Purification typically requires HPLC or column chromatography with polar stationary phases due to the compound’s hydrophilicity .

Q. Which analytical techniques are most effective for structural confirmation?

- NMR : ¹H/¹³C NMR (including 2D COSY, HSQC) to resolve stereochemistry and confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) for molecular weight validation.

- X-ray crystallography : For absolute configuration determination, though crystallization may require co-crystallization agents due to the compound’s flexibility .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize carbohydrate-metabolism-related targets (e.g., glycosidase enzymes) based on structural analogs used in metabolic disorder drug discovery . Use fluorescence-based enzymatic assays (e.g., 4-methylumbelliferyl substrates) to measure inhibition kinetics. Include cytotoxicity assays (MTT or resazurin) in cell lines (e.g., HepG2 for hepatic metabolism studies) .

Advanced Research Questions

Q. What experimental design (DoE) or computational approaches optimize synthetic yield?

Apply Bayesian optimization or heuristic algorithms to screen reaction parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (DoE) can optimize reaction time and reagent stoichiometry, reducing iterations by 30–50% compared to one-variable-at-a-time approaches . Flow chemistry systems (e.g., microreactors) enhance reproducibility in oxidation or glycosylation steps, as demonstrated in diazomethane syntheses .

Q. How can structural modifications improve bioavailability while retaining activity?

- Prodrug strategies : Introduce ester or phosphate groups at hydroxyl sites to enhance membrane permeability, guided by computational logP predictions (e.g., XLOGP3 or WLOGP).

- Glycosylation : Replace methoxy groups with sugar moieties to target specific transporters (e.g., OATP1C1 for CNS delivery), as shown in thyroxine-derived prodrugs . Validate modifications using Caco-2 cell monolayers for permeability and plasma stability assays .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH affecting hydroxyl ionization). Standardize protocols:

- Use uniform buffer systems (e.g., PBS at pH 7.4 vs. citrate at pH 5.5 for lysosomal enzyme assays).

- Control for batch-to-batch purity variations (HPLC purity ≥95%) .

- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Absorption : Measure oral bioavailability via LC-MS/MS plasma profiling.

- Distribution : Assess blood-brain barrier penetration using in situ perfusion models, given the compound’s low predicted BBB permeation (log Kp < -10) .

- Metabolism : Identify phase I/II metabolites via liver microsome incubations and UPLC-QTOF analysis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.